1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one
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Overview
Description
1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one is a compound that features a tetrahydroisoquinoline moiety linked to an imidazolidinone ring
Preparation Methods
The synthesis of 1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 1,2,3,4-tetrahydroisoquinoline with an appropriate imidazolidinone derivative under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one can undergo several types of chemical reactions, including:
Scientific Research Applications
1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and may exhibit similar biological activities.
Imidazolidinone derivatives: Compounds with the imidazolidinone ring may have comparable chemical reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which may confer distinct properties and applications compared to its individual components .
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinoline-2-carbonyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-12-14-6-8-16(12)13(18)15-7-5-10-3-1-2-4-11(10)9-15/h1-4H,5-9H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLACZBOVJHDRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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